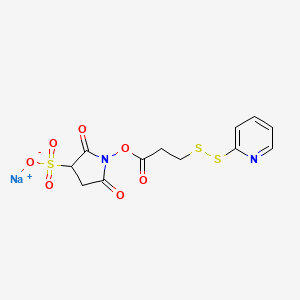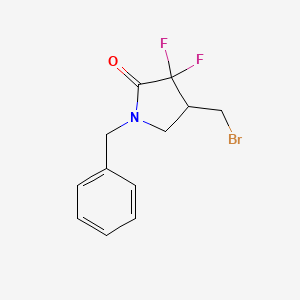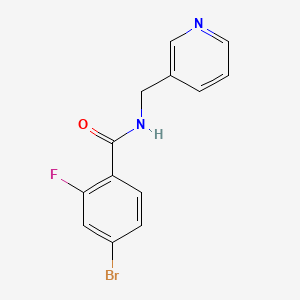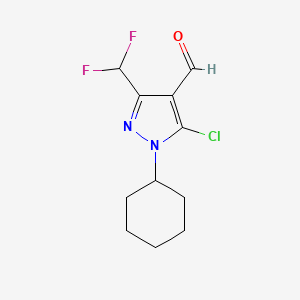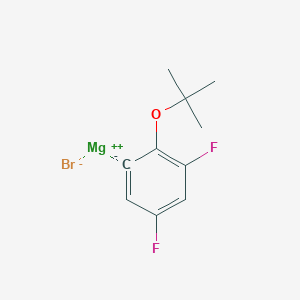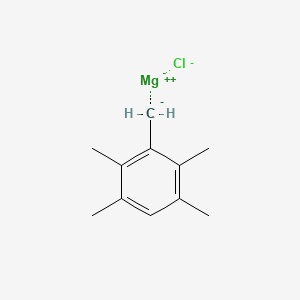
(4-Dimethylaminomethyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Dimethylaminomethyl)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Dimethylaminomethyl)phenylzinc bromide typically involves the reaction of (4-Dimethylaminomethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-Dimethylaminomethyl)phenyl bromide+Zn→(4-Dimethylaminomethyl)phenylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
化学反応の分析
Types of Reactions: (4-Dimethylaminomethyl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can participate in reduction reactions to form alcohols.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products: The major products formed from these reactions include substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4-Dimethylaminomethyl)phenylzinc bromide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential in drug development and synthesis of active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Dimethylaminomethyl)phenylzinc bromide involves its role as a nucleophile in chemical reactions. The compound’s zinc center coordinates with the electrophilic carbon, facilitating the formation of new carbon-carbon bonds. This process is crucial in various synthetic pathways, enabling the construction of complex molecular architectures.
類似化合物との比較
- Phenylzinc bromide
- (4-Methylphenyl)zinc bromide
- (4-Methoxyphenyl)zinc bromide
Comparison: (4-Dimethylaminomethyl)phenylzinc bromide is unique due to the presence of the dimethylaminomethyl group, which enhances its nucleophilicity and reactivity compared to other similar compounds. This makes it particularly useful in reactions requiring high reactivity and selectivity.
特性
分子式 |
C9H12BrNZn |
|---|---|
分子量 |
279.5 g/mol |
IUPAC名 |
bromozinc(1+);N,N-dimethyl-1-phenylmethanamine |
InChI |
InChI=1S/C9H12N.BrH.Zn/c1-10(2)8-9-6-4-3-5-7-9;;/h4-7H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
PXKGMONOXBQDNJ-UHFFFAOYSA-M |
正規SMILES |
CN(C)CC1=CC=[C-]C=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


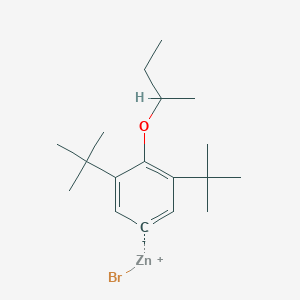
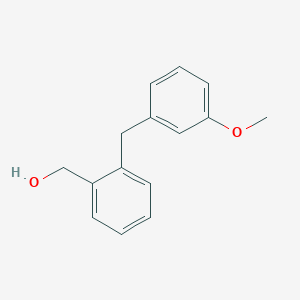
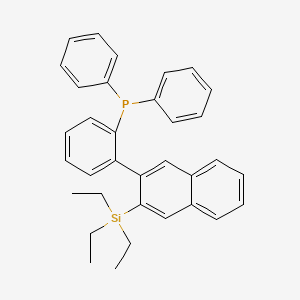
![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)

